molecular formula C11H9BrN2O3 B582597 Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate CAS No. 1346597-55-4

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Cat. No.: B582597
CAS No.: 1346597-55-4
M. Wt: 297.108
InChI Key: OPFAXWVSQSRJFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate generally involves the bromination of an indazole derivative followed by acetylation and esterification reactions. One common method includes the reaction of an indazole derivative with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position . This is followed by acetylation using acetic anhydride and a base such as pyridine to introduce the acetyl group at the 1-position . Finally, esterification with methanol and a catalyst such as sulfuric acid yields the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Properties

IUPAC Name

methyl 1-acetyl-6-bromoindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-7(12)3-8(11(16)17-2)9(10)5-13-14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFAXWVSQSRJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177121
Record name 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-55-4
Record name 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346597-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3-amino-5-bromo-2-methylbenzoate (15 g, 61.5 mmol) in chloroform (150 mL), was added potassium acetate (6.32 g, 64.4 mmol) and acetic anhydride (12.6 g, 122.9 mmol) and reaction mixture was stirred at room temperature for 12 h. After this time, tert-butyl nitrite (25.3 g, 246.1 mmol) and 18-crown-6 (5.7 g, 21.5 mmol) were added and reaction stirred again at 65° C. for 3 h. On completion, the reaction mass was cooled to room temperature, diluted with chloroform (500 mL) and washed with sat. sodium bicarbonate solution. The organic layer was dried over sodium sulfate and concentrated to afford the title compound (18 g, 98.3%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
6.32 g
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
98.3%

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